molecular formula C15H8F6O2 B6407179 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261466-30-1

3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6407179
CAS No.: 1261466-30-1
M. Wt: 334.21 g/mol
InChI Key: VGZLMIWCWXSZIY-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-3-1-8(2-4-11)9-5-10(13(22)23)7-12(6-9)15(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZLMIWCWXSZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691176
Record name 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261466-30-1
Record name 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of 3-(4-Trifluoromethylphenyl)boronic acid with 5-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted benzene derivatives.

Scientific Research Applications

3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzyl alcohol
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other trifluoromethyl-substituted compounds .

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